molecular formula C14H7F4NO B6377090 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261965-29-0

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6377090
CAS No.: 1261965-29-0
M. Wt: 281.20 g/mol
InChI Key: ARSDPRIVUOWTHK-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol is a chemical compound with a unique molecular structure, characterized by the presence of cyano, fluoro, and trifluoromethyl groups. It has a molecular weight of 281.2 g/mol and is known for its high purity, typically around 95% . This compound finds applications in various industries due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with molecular targets and pathways. The presence of the trifluoromethyl group significantly influences its pharmacological activities, making it a valuable compound in drug development . The cyano and fluoro groups also contribute to its reactivity and interactions with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-5-(2-trifluoromethylphenyl)phenol: This compound is similar in structure but lacks the fluoro group.

    3-Cyano-5-(2-chlorophenyl)phenol: Another similar compound with a chlorine atom instead of the fluoro and trifluoromethyl groups.

Uniqueness

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol is unique due to the combination of cyano, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-11(2-1-3-12(13)14(16,17)18)9-4-8(7-19)5-10(20)6-9/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSDPRIVUOWTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684966
Record name 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-29-0
Record name 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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